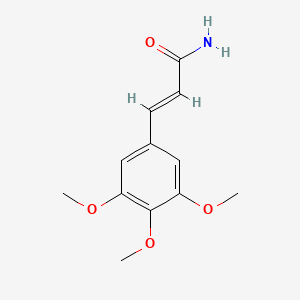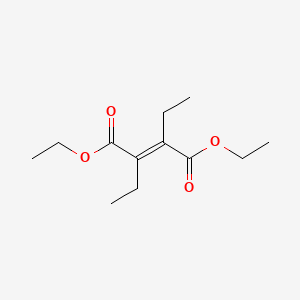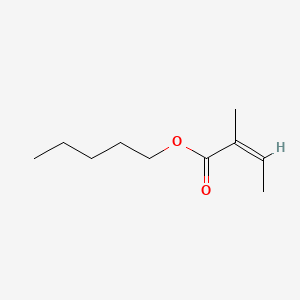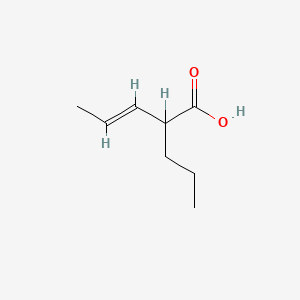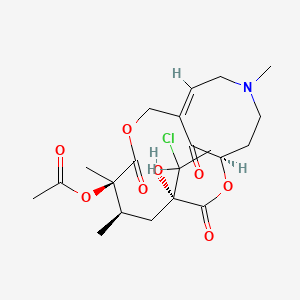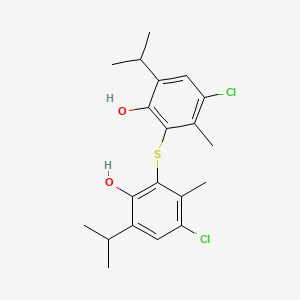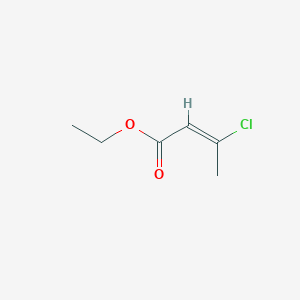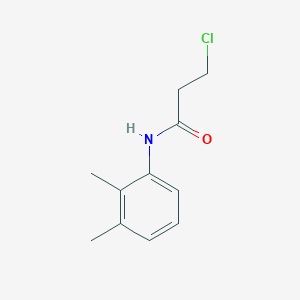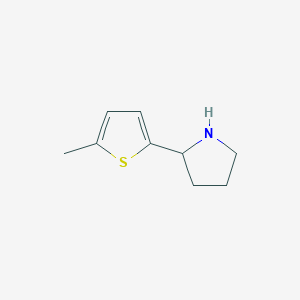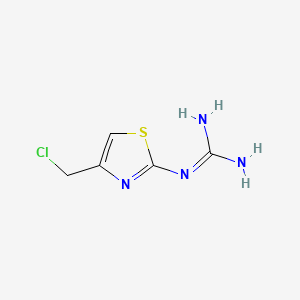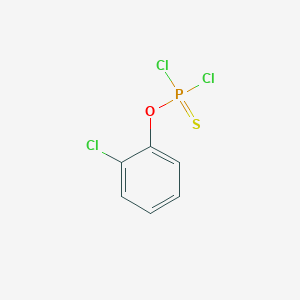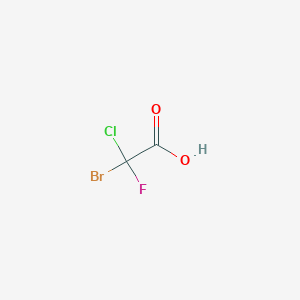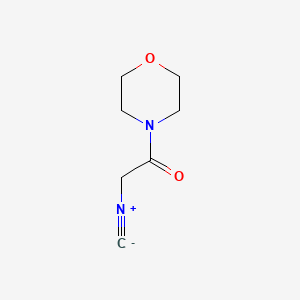
Morpholine, 4-(isocyanoacetyl)-
Overview
Description
Morpholine, 4-(isocyanoacetyl)- is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a morpholine ring substituted with an isocyanoacetyl group, making it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Mechanism of Action
Target of Action
Morpholine, 4-(isocyanoacetyl)-, also known as 2-isocyano-1-morpholin-4-ylethanone, is a compound that has been found to have significant antibacterial activity . The primary targets of this compound are multidrug-resistant bacteria, particularly Staphylococcus aureus . These bacteria have become a major public health concern due to the overuse and misuse of antibiotics .
Mode of Action
The compound interacts with its targets by disrupting the bacterial membrane and inducing the production of reactive oxygen species (ROS) in bacteria . This leads to the death of the bacteria, thereby exhibiting its antibacterial properties .
Biochemical Pathways
The compound affects the biochemical pathways related to bacterial growth and survival. By disrupting the bacterial membrane and inducing ROS production, it interferes with the normal functioning of the bacteria, leading to their death .
Pharmacokinetics
Morpholine derivatives are generally known for their wide range of potential applications in the field of biomedicine .
Result of Action
The result of the action of Morpholine, 4-(isocyanoacetyl)- is the death of the targeted bacteria. Furthermore, it efficiently removes biofilms produced by bacteria, inhibits the secretion of bacterial exotoxins, and enhances the activity of many existing antibiotics .
Action Environment
The action, efficacy, and stability of Morpholine, 4-(isocyanoacetyl)- can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to regulate lysosomal pH . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(isocyanoacetyl)- typically involves the cyanoacetylation of morpholine. One common method includes the reaction of morpholine with isocyanoacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Morpholine, 4-(isocyanoacetyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(isocyanoacetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanoacetyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanoacetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine oxides, while reduction can produce morpholine derivatives with different functional groups .
Scientific Research Applications
Morpholine, 4-(isocyanoacetyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simple morpholine ring without the isocyanoacetyl group.
4-(Acetyl)morpholine: A morpholine ring substituted with an acetyl group instead of an isocyanoacetyl group.
4-(Cyanoacetyl)morpholine: A morpholine ring substituted with a cyanoacetyl group.
Uniqueness
Morpholine, 4-(isocyanoacetyl)- is unique due to the presence of the isocyanoacetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
2-isocyano-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-8-6-7(10)9-2-4-11-5-3-9/h2-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXRGAXRBOBIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217782 | |
| Record name | Morpholine, 4-(isocyanoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67434-29-1 | |
| Record name | Morpholine, 4-(isocyanoacetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067434291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-(isocyanoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
